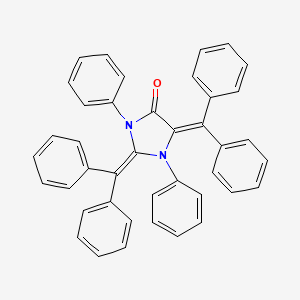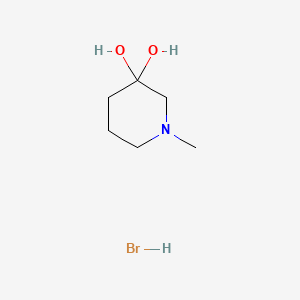
1-methylpiperidine-3,3-diol Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpiperidine-3,3-diol Hydrobromide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their significant roles in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a methyl group at the nitrogen atom and two hydroxyl groups at the third carbon atom, along with a hydrobromide salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-3,3-diol Hydrobromide can be synthesized through various methods. One common approach involves the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide. Another method includes the reduction of diketones using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidine-3,3-diol Hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .
Scientific Research Applications
1-Methylpiperidine-3,3-diol Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methylpiperidine-3,3-diol Hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyl groups play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
Pyrrolidine: A five-membered ring analog of piperidine.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness: 1-Methylpiperidine-3,3-diol Hydrobromide is unique due to the presence of two hydroxyl groups at the third carbon atom, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific reactivity and applications .
Properties
CAS No. |
114506-99-9 |
|---|---|
Molecular Formula |
C6H14BrNO2 |
Molecular Weight |
212.08 g/mol |
IUPAC Name |
1-methylpiperidine-3,3-diol;hydrobromide |
InChI |
InChI=1S/C6H13NO2.BrH/c1-7-4-2-3-6(8,9)5-7;/h8-9H,2-5H2,1H3;1H |
InChI Key |
FDRAZNYIWJFKIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)(O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



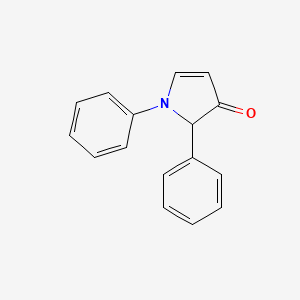

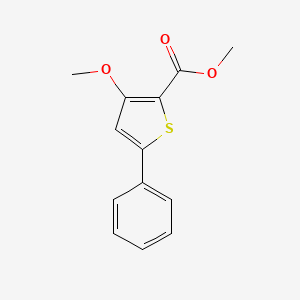

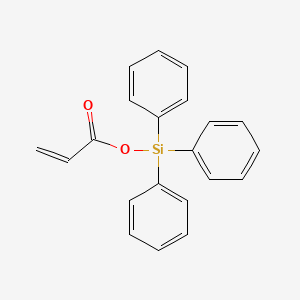
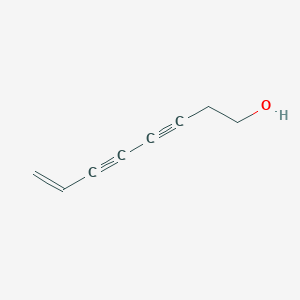
![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)




